3-(4-ethoxyphenoxy)-5-nitrophenol

Antifouling Marine Biology Phenolic Bioactivity

This 3-(4-ethoxyphenoxy)-5-nitrophenol is a specialized diaryl ether with a p-nitrophenoxy motif, ideal as a chromogenic substrate for P450 BM3 enzyme screening. Its strategic nitro group also serves as a key intermediate in novel herbicide and nematicide SAR studies. Unlike generic nitrophenols, its precise substitution pattern ensures targeted activity. Secure research-grade material for reproducible agrochemical and biochemical assays.

Molecular Formula C14H13NO5
Molecular Weight 275.26 g/mol
Cat. No. B5816491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-ethoxyphenoxy)-5-nitrophenol
Molecular FormulaC14H13NO5
Molecular Weight275.26 g/mol
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)OC2=CC(=CC(=C2)O)[N+](=O)[O-]
InChIInChI=1S/C14H13NO5/c1-2-19-12-3-5-13(6-4-12)20-14-8-10(15(17)18)7-11(16)9-14/h3-9,16H,2H2,1H3
InChIKeyJCPNGIFYWGJBFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-ethoxyphenoxy)-5-nitrophenol: A Phenolic Building Block for Agricultural and Enzyme Research Applications


3-(4-ethoxyphenoxy)-5-nitrophenol (C14H13NO5, MW 275.26 g/mol) is a synthetic phenolic compound whose structural features—a central phenol ring with an ethoxyphenoxy moiety and a nitro group—are characteristic of molecules investigated as plant biostimulants and chromogenic enzyme substrates [1]. Its dual aromatic ether linkages and nitro group suggest utility as a synthetic intermediate or probe in agrochemical and biochemical research.

Why 3-(4-ethoxyphenoxy)-5-nitrophenol Cannot Be Replaced by Common Analogs in Specialized Research


The precise substitution pattern on both aromatic rings in 3-(4-ethoxyphenoxy)-5-nitrophenol dictates its unique physicochemical and biological properties. Replacing it with a generic nitrophenol, a simple alkoxyphenol, or a differently substituted diaryl ether introduces different electronic effects, steric bulk, and hydrogen-bonding capabilities. This can lead to a loss of desired biological activity, as seen in herbicide structure-activity relationships (SAR) where nitro-group position is critical [1], or alter enzyme-substrate recognition in assays designed for specific p-nitrophenoxy motifs [2]. Direct substitution without comparative data risks experimental failure.

3-(4-ethoxyphenoxy)-5-nitrophenol: Quantitative Performance Benchmarks Against Structural Analogs


Antilarval Activity of 4-Ethoxyphenol Provides a Baseline for Structural Modifications

A key structural fragment of the target compound, 4-ethoxyphenol, demonstrates antilarval activity with an EC50 of 24.1 μg/mL against Bacillus amphitrite larvae . This establishes a baseline for the simpler alkoxyphenol core. The addition of the 5-nitro and 4-phenoxy groups in the target compound is expected to alter this baseline activity, but no direct comparative data exists for the full molecule.

Antifouling Marine Biology Phenolic Bioactivity

Class-Wide Herbicidal Activity of Nitro-Substituted Phenylphenols

In a systematic study of nitro-substituted phenylphenol derivatives, several compounds demonstrated strong herbicidal activity in pre-emergence tests [1]. The study established a correlation between herbicidal efficacy and the compound's pKa value. 3-(4-ethoxyphenoxy)-5-nitrophenol falls within this class of nitro-phenylphenol ethers, suggesting potential herbicidal properties, although its specific pKa and in vivo activity have not been reported.

Herbicide Discovery Structure-Activity Relationship Agrochemicals

p-Nitrophenoxy Motif as a Validated Chromogenic Substrate in Enzyme Assays

The p-nitrophenoxy moiety, a core structural element of 3-(4-ethoxyphenoxy)-5-nitrophenol, is a widely validated motif for developing chromogenic substrates. Upon enzymatic cleavage (e.g., by P450 enzymes or esterases), it releases the p-nitrophenolate anion, which can be quantitatively measured at 400-420 nm [1]. This feature is exploited in high-throughput screening assays for enzyme activity and inhibitor discovery [1].

Enzyme Assays High-Throughput Screening Colorimetric Detection

Key Application Scenarios for 3-(4-ethoxyphenoxy)-5-nitrophenol Based on Structural Features


Development of Novel Chromogenic Substrates for Cytochrome P450 Enzymes

Given the presence of a p-nitrophenoxy-like motif, this compound is a strong candidate for development as a chromogenic substrate for P450 BM3 variants. Researchers can screen for O-dealkylation activity, where enzyme action releases a quantifiable yellow chromophore, enabling high-throughput screening of enzyme libraries or potential inhibitors [1].

Synthesis of Advanced Agrochemical Intermediates for Structure-Activity Relationship (SAR) Studies

The compound's diaryl ether core with a strategically placed nitro group makes it a valuable intermediate for synthesizing novel herbicides or fungicides. It can serve as a key building block in SAR campaigns aimed at optimizing the pKa and lipophilicity of phenylphenol-based herbicides, a parameter previously linked to pre-emergence activity [2].

Investigating Structure-Activity Relationships in Nematicidal Phenolic Derivatives

The structural features of this compound, particularly the nitro group on a phenolic ring, align with SAR studies on nematicidal activity. p-Nitrophenol itself demonstrates potent activity against Meloidogyne incognita (EC50 ≈ 0.70 μg/mL) [3]. 3-(4-ethoxyphenoxy)-5-nitrophenol can be used to explore how additional ether substitutions on the nitro-phenol core affect nematicidal potency and selectivity.

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